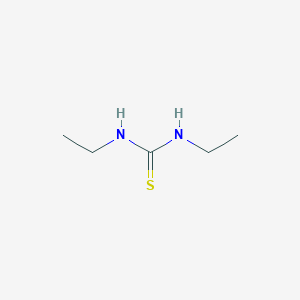

N,N'-Diethylthiourea

Description

Historical Context of Thiourea (B124793) Derivatives in Chemical Science

Thiourea and its derivatives have a rich history in the chemical sciences, recognized for their versatile applications in industry, analytical chemistry, and metallurgy. sphinxsai.com The fundamental thiourea structure, analogous to urea (B33335) with a sulfur atom replacing the oxygen, provides a scaffold for a wide array of derivatives with diverse properties. chemicalland21.com Historically, these compounds have been pivotal as versatile intermediates for synthesizing various materials, including thermosetting resins, dyes, flame retardants, and vulcanization accelerators. chemicalland21.com In the realm of medicinal chemistry, early 20th-century research identified thiourea derivatives as having significant biological activity, leading to the development of chemotherapeutic agents. nih.gov A significant breakthrough in coordination chemistry was the discovery that thioureas can act as effective ligands, capable of coordinating to metal ions through either their sulfur or nitrogen atoms, a versatility that sparked extensive research. sphinxsai.comcdnsciencepub.com

Significance of N,N'-Diethylthiourea within Organic and Inorganic Chemistry

The significance of this compound (DETU) spans both organic and inorganic chemistry due to its unique structural features.

In organic chemistry , DETU serves as a valuable reagent and building block for the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.com Its reactivity allows it to participate in various reactions to form heterocyclic compounds. For instance, it is used as a reactant to prepare:

2-(Ethylimino)-3-ethyl-thiazolidin-4-one through cyclization with 2-chloroacetic acid. sigmaaldrich.comchemicalbook.com

Methyl 3-ethyl-2-(ethylimino)-3,4-dihydro-4-oxo-2H-1,3-thiazine-6-carboxylate via a one-pot reaction with dimethyl acetylenedicarboxylate. sigmaaldrich.comchemicalbook.com

3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid by reacting with formaldehyde (B43269) and β-alanine. sigmaaldrich.comchemicalbook.com

In inorganic chemistry , this compound is widely studied as a ligand in coordination chemistry. cdnsciencepub.com Like other thioureas, it typically coordinates to metal ions through its sulfur atom. scielo.org.za This interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid and the DETU ligand, via its sulfur atom, functions as a Lewis base. researchgate.net It forms stable coordination complexes with a variety of transition metals, including cobalt(II), cadmium(II), nickel(II), copper(II), and zinc(II). researchgate.netacs.orgresearchgate.net The study of these metal complexes is crucial for understanding coordination geometries, bonding, and the electronic properties of the resulting compounds. Research has shown that DETU can form both simple molecular complexes, such as [Cd(detu)₂Br₂], and more complex ionic structures. researchgate.netsemanticscholar.org

Evolution of Research Trajectories for this compound

The focus of academic research on this compound has evolved significantly over time. Initial studies centered on its synthesis, basic characterization, and its application as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor. chemicalland21.comiarc.frca.gov These industrial applications, particularly in the manufacture of neoprene, drove early interest in its properties. iarc.frebi.ac.uk

Later research shifted towards its more nuanced roles in chemistry. The ability of DETU to form stable metal complexes led to extensive investigations in coordination chemistry. cdnsciencepub.com Researchers began to explore the structural diversity of these complexes, characterizing tetrahedral and octahedral geometries and studying their spectroscopic and magnetic properties. cdnsciencepub.comsemanticscholar.org More recently, the focus has expanded into materials science and supramolecular chemistry. Scientists are now using this compound and related ligands to construct sophisticated molecular architectures.

Scope and Objectives of Current Academic Inquiry

Contemporary academic research on this compound is diverse and targets advanced applications. A key area of inquiry is its use as a building block for novel materials with specific functional properties. researchgate.net Current objectives include:

Synthesis of Advanced Coordination Polymers: Researchers are creating new cyano-bridged heterometallic complexes using DETU as a ligand. scielo.org.zaresearchgate.net These materials, such as [Cu(detu)₄Ni(CN)₄]·2H₂O and [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, are investigated for their unique structural, spectroscopic, and thermal properties. scielo.org.zaresearchgate.net

Development of Supramolecular Assemblies: There is growing interest in using complex ligands derived from DETU, such as furan-2,5-dicarbonylbis(N,N-diethylthiourea), to create self-assembled mixed-metal macrocycles. These structures can encapsulate other ions and are being explored for potential applications like cation exchange.

Exploration of Novel Synthesis Methods: To make the synthesis of DETU-containing complexes more efficient and environmentally friendly, researchers are exploring alternative methods like ultrasonic-assisted synthesis. semanticscholar.org

Computational and Mechanistic Studies: Quantum theoretical approaches are being used to investigate the reaction mechanisms of DETU, for example, its reaction with hydroxyl radicals, to better understand its reactivity at a molecular level. researchgate.net

This ongoing research highlights the transition of this compound from a simple industrial chemical to a versatile tool in advanced materials and supramolecular chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂N₂S | iarc.frnih.gov |

| Molecular Weight | 132.23 g/mol | iarc.frnih.gov |

| Appearance | White to off-white crystalline solid/powder | cymitquimica.comiarc.frfishersci.com |

| Melting Point | 75 - 79 °C | chemicalland21.comfishersci.comfishersci.pt |

| Boiling Point | Decomposes | chemicalland21.comiarc.fr |

| Solubility | Soluble in water, ethanol (B145695), and acetone (B3395972). Very soluble in diethyl ether. | cymitquimica.comchemicalland21.comiarc.fr |

| logP (Octanol/Water Partition Coefficient) | 0.57 | nih.govfishersci.pt |

| pH (of aqueous solution) | 7 (38 g/L solution) | fishersci.com |

Table 2: Research Data on this compound (detu) Complexes

| Complex Formula | Research Finding | Source(s) |

| [Cd(detu)₂Br₂] | Synthesized using an efficient ultrasonic method; determined to have a distorted tetrahedral geometry. | semanticscholar.org |

| [Cd(detu)₂Cl₂] | A known molecular complex with a distorted tetrahedral geometry. | semanticscholar.org |

| Cadmium(II)-detu ionic complex | Synthesized by direct reaction (1:2 ratio); has a melting point of 105-108 °C. | researchgate.net |

| Cobalt(II)-detu ionic complex | Synthesized by direct reaction (2:4 ratio); has a melting point of 122-125 °C. | researchgate.net |

| [Cu(detu)₄Ni(CN)₄]·2H₂O | A novel cyano-bridged complex where the copper atom is six-coordinated. | scielo.org.zaresearchgate.net |

| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | A novel cyano-bridged complex forming polymeric layers. | scielo.org.zaresearchgate.net |

| {Na[Fe₂(L)₃]}(PF₆) | A trinuclear mixed-metal complex derived from furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVIGYVXZHLUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020466 | |

| Record name | N,N'-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Buff solid or white powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Beige solid; [Hawley] Off-white flakes; [MSDSonline] | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N'-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN METHANOL, ETHER, ACETONE, BENZENE, & ETHYL ACETATE; INSOL IN GASOLINE. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | N,N'-Diethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BUFF SOLID | |

CAS No. |

105-55-5 | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RDK7O9MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

291 °F (NTP, 1992), 68-71 °C | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of N,n Diethylthiourea

Primary Synthetic Routes for N,N'-Diethylthiourea

The principal method for synthesizing this compound involves the reaction of ethylamine (B1201723) with carbon disulfide. echemi.comiarc.fr This reaction is a cornerstone for the production of this thiourea (B124793) derivative.

The synthesis of this compound (DETU) from ethylamine and carbon disulfide can be efficiently catalyzed. gychbjb.comgychbjb.com Research has demonstrated the use of hexadecyl trimethyl ammonium (B1175870) bromide as a phase-transfer catalyst in this reaction, leading to a high yield of the final product. gychbjb.comgychbjb.com This catalytic approach enhances the reaction rate and efficiency.

Significant efforts have been made to optimize the synthesis of this compound to maximize the yield and purity. The use of hexadecyl trimethyl ammonium bromide as a catalyst has been reported to achieve a yield of 94.6%. gychbjb.comgychbjb.com Further optimization strategies include exploring alternative synthetic methods. One such method involves the reaction of ammonium thiocyanate (B1210189), often found in industrial wastewater, with an alkyl amine in the presence of hydrochloric acid. researchgate.net A second optimized pathway consists of reacting the thiocyanate with benzoyl chloride, followed by the addition of an amine and subsequent base hydrolysis. researchgate.net These optimized methods aim for a high degree of conversion and product purity, making them technologically applicable on an industrial scale. researchgate.net

Catalytic Synthesis from Amines and Carbon Disulfide

Derivatization of this compound

This compound serves as a versatile precursor for the synthesis of a variety of derivatives through reactions targeting its functional groups. These derivatization reactions expand the chemical space and potential applications of the parent compound.

N-Acyl-N',N'-diethylthioureas with the general formula RCONHCSNEt2 have been synthesized and characterized for various alkyl substituents (R), such as isopropyl (iPr), isobutyl (iBu), and tert-butyl (tBu). rsc.orgrsc.org The synthesis of these compounds allows for a systematic study of how different acyl groups influence the properties of the molecule. rsc.org The structures of these derivatives are confirmed using NMR spectroscopy, which often reveals a split signal for the –CH2– groups due to hindered rotation around the (CS)–N bond. rsc.org

The synthesis of benzoyl-substituted N,N-diethylthiourea derivatives has been explored through several routes. One common method is the condensation of diethylamine (B46881) with substituted benzoyl isothiocyanates. researchgate.net For instance, N-benzoyl-N',N'-diethylthiourea has been synthesized and recognized for its potential as a selective reagent for metal extraction. analis.com.my

Another efficient method for preparing these derivatives is through microwave-assisted synthesis. The condensation of 1,1-diethylthiourea (B1194344) with 4-methylbenzoic acid has been successfully carried out in open vessels under microwave irradiation. tandfonline.comtandfonline.com This reaction is facilitated by the use of potassium fluoride (B91410) on alumina (B75360) as a solid support and catalytic amounts of N,N-dimethylformamide. tandfonline.comtandfonline.com This approach has been shown to noticeably improve yields compared to classical heating methods. tandfonline.com

Table 1: Microwave-Assisted Synthesis of 1-(4′-Methylbenzoyl)-3,3-diethylthiourea

| Support / Conditions | Reaction Time (min) | Yield (%) |

|---|---|---|

| KF/Alumina + DMF (cat.) | 5 | 85 |

| Alumina + DMF (cat.) | 10 | 60 |

| Silica Gel + DMF (cat.) | 10 | 25 |

| Montmorillonite K10 + DMF (cat.) | 10 | <5 |

Data sourced from research on microwave-assisted synthesis. tandfonline.com

The synthesis of N,N-diethyl-N'-palmitoylthiourea (PACDEA) has been accomplished, yielding a new potential ONS donor ligand. researchgate.net The characterization of this long-chain fatty acyl thiourea derivative was performed using various spectroscopic methods and single-crystal X-ray crystallography. researchgate.net The crystal structure reveals that the molecules are linked in a continuous chain by intermolecular N-H···O=C hydrogen bonds, which stabilize the crystal structure. researchgate.net

Preparation of Benzoyl-Substituted N,N-Diethylthiourea Derivatives

Nucleophilic Reactivity and Substitution Mechanisms

This compound (DETU) exhibits significant nucleophilic character, primarily through its sulfur atom, which dictates its reactivity in substitution and coordination reactions. The electronic and steric factors associated with its diethyl substituents modulate this reactivity.

Sulfur Atom as a Nucleophile in Substitution Reactions

The sulfur atom in the thiocarbonyl group (C=S) of this compound is electron-rich, making it a potent nucleophile. smolecule.com This allows DETU to participate in various nucleophilic substitution reactions where it attacks electrophilic centers. smolecule.com

A notable example is the reaction of 1,3-diethylthiourea with 5-bromo-1,3-dimethylbarbituric acid. researchgate.net In this process, the reaction is initiated by the nucleophilic attack of the sulfur atom of DETU on the electrophilic C5 carbon of the barbituric acid derivative. This is followed by an in-situ deprotonation, leading to the formation of a zwitterionic product, 5-(Diethylammoniothio)-1,3-dimethylbarbituric acid. researchgate.net This reaction highlights the capacity of the sulfur atom in DETU to form new carbon-sulfur bonds through nucleophilic substitution.

Ligand Exchange Kinetics and Associative Interchange Mechanisms

The nucleophilic nature of this compound makes it an effective ligand in coordination chemistry. The kinetics of ligand substitution reactions involving DETU have been studied to elucidate the underlying mechanisms. A study on the reaction of a di-µ-hydroxobis(bipyridyl)dipalladium(II) ion with this compound in an aqueous solution revealed a two-step consecutive reaction pathway (A → B → C). researchgate.net

The first step is dependent on the ligand concentration, while the second is ligand-independent and corresponds to the formation of a chelate ring. researchgate.net The reaction rate increases with the concentration of DETU until it reaches a limiting value. This saturation point suggests the formation of an outer-sphere association complex, after which the interchange of ligands from the outer-sphere to the inner-sphere occurs. researchgate.net Based on kinetic data and activation parameters, an associative interchange (Ia) mechanism was proposed for this process. researchgate.net Further studies on the monomerization of a Rhenium(V) dithiolato dimer by ligands including 1,3-diethylthiourea also proposed an associative pathway for the ligand exchange kinetics. acs.orgnih.gov

| Parameter | Value |

|---|---|

| ΔH₁≠ (Enthalpy of Activation for Step 1) | 44.0 ± 1.5 kJ mol⁻¹ |

| ΔS₁≠ (Entropy of Activation for Step 1) | -147 ± 5 J K⁻¹ mol⁻¹ |

| ΔH₂≠ (Enthalpy of Activation for Step 2) | 17.8 ± 0.8 kJ mol⁻¹ |

| ΔS₂≠ (Entropy of Activation for Step 2) | -278 ± 2 J K⁻¹ mol⁻¹ |

Steric Effects on Nucleophilic Reactivity in Coordination Processes

The ethyl groups attached to the nitrogen atoms in this compound exert a significant steric influence on its nucleophilic reactivity. The bulkiness of these groups can hinder the approach of the sulfur nucleophile to a metal center or electrophile.

This steric effect was observed in the ligand substitution reaction with the palladium(II) complex. A comparison of the kinetic and thermodynamic parameters for the interaction with this compound versus the unsubstituted thiourea revealed that steric effects play a crucial role in determining the reactivity of the incoming nucleophile, particularly for a reaction proceeding through an associative mode of activation. researchgate.net The increased steric hindrance from the ethyl groups in DETU, compared to smaller substituents like methyl groups or hydrogen, can decrease the rate of coordination. researchgate.net

Condensation and Cyclization Reactions

This compound serves as a versatile building block in the synthesis of various heterocyclic systems through condensation and cyclization reactions. These reactions leverage the reactivity of both the sulfur and nitrogen atoms within the molecule.

Thiazolidine (B150603) Derivative Formation via Aldehyde/Ketone Condensation

This compound is a key precursor for the synthesis of substituted thiazolidine rings, which are important scaffolds in medicinal chemistry. smolecule.comnih.gov While condensation with aldehydes and ketones is a general route, a well-documented and specific method for forming the thiazolidine core involves the cyclization of DETU with α-haloacetic acids. researchgate.net

For instance, the reaction of this compound with 2-chloroacetic acid leads to the formation of 2-(Ethylimino)-3-ethyl-thiazolidin-4-one. sigmaaldrich.comchemicalbook.comlookchem.comguidechem.com This reaction proceeds via initial S-alkylation of the thiourea by the chloroacetic acid, followed by an intramolecular cyclization with the loss of water to form the stable five-membered thiazolidinone ring. Patents also describe the synthesis of 2-iminothiazolidin-4-one derivatives from N,N'-disubstituted thioureas and chloroacetic acid, highlighting the industrial relevance of this transformation. google.comgoogle.com

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 2-Chloroacetic acid | 2-(Ethylimino)-3-ethyl-thiazolidin-4-one |

Synthesis of Triazine Derivatives

This compound can also participate in condensation reactions to form six-membered heterocyclic rings such as triazines. A specific example is its use as a reactant to prepare 3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid. sigmaaldrich.comchemicalbook.comlookchem.com This synthesis is achieved through a condensation reaction involving this compound, formaldehyde (B43269), and β-alanine. sigmaaldrich.comchemicalbook.comlookchem.com This reaction demonstrates the ability of DETU to react with two equivalents of an aldehyde and an amine to construct the triazine ring system.

Cyclization Reactions with Halogenated Carboxylic Acids

This compound undergoes cyclization with halogenated carboxylic acids to form thiazolidine derivatives. A prominent example is its reaction with 2-chloroacetic acid, which yields 2-(ethylimino)-3-ethyl-thiazolidin-4-one. sigmaaldrich.comlookchem.comchemicalbook.comsigmaaldrich.com This reaction is a method for synthesizing 2-iminothiazolidin-4-one and its derivatives. google.com The process can be conducted using water or ethanol (B145695) as a solvent, with reaction temperatures ranging from 40 to 100°C for 1 to 10 hours. google.com Notably, the chloroacetic acid can function as both the reactant and a catalyst for the reaction. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 2-Chloroacetic Acid | 2-(Ethylimino)-3-ethyl-thiazolidin-4-one | Cyclization |

Michael-Type Addition Reactions

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. cem.comlibretexts.org this compound can act as a nucleophile in Michael-type addition reactions. For instance, it participates in a condensation reaction with maleimides to produce 3-Ethyl-2-(ethylimino)-4-oxo-5-thiazolidineacetamide. sigmaaldrich.comlookchem.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Maleimides | 3-Ethyl-2-(ethylimino)-4-oxo-5-thiazolidineacetamide | Michael-Type Addition/Condensation |

Radical Reactions and Hydrogen Atom Transfer Mechanisms

The interaction of this compound with radical species, particularly hydroxyl radicals, has been a subject of theoretical investigation to understand its antioxidant capabilities and reaction mechanisms.

Interaction with Hydroxyl Radicals

This compound reacts with hydroxyl radicals (•OH), which has implications for its role as a radical scavenger. researchgate.net Quantum theoretical studies have been employed to investigate the hydrogen atom transfer mechanisms involved in the reaction between this compound (DETU) and •OH radicals. researchgate.net The rate constant for the reaction of vapor-phase this compound with photochemically generated hydroxyl radicals has been estimated, suggesting a relatively rapid interaction in atmospheric conditions. echemi.com

Mechanistic Elucidation of Reaction Pathways (e.g., Direct Abstraction vs. Addition)

Two primary mechanisms have been proposed for the reaction between thioureas and hydroxyl radicals: a direct hydrogen abstraction and an •OH addition pathway. researchgate.nettandfonline.com In the case of this compound, theoretical studies utilizing Density Functional Theory (DFT) have been performed to determine the preferred pathway. researchgate.net

These computational models suggest that the direct hydrogen atom abstraction from a nitrogen atom is kinetically favored over the hydroxyl radical addition pathway in both gaseous and aqueous phases. researchgate.nettandfonline.com While the •OH addition mechanism is considered thermodynamically favored, the direct abstraction has a lower activation energy, indicating it is the more likely reaction route. tandfonline.com

| Reaction Pathway | Description | Kinetic/Thermodynamic Favorability |

|---|---|---|

| Direct Hydrogen Abstraction | The •OH radical directly removes a hydrogen atom from one of the N-H groups of the thiourea molecule. | Kinetically preferred researchgate.nettandfonline.com |

| Addition-Elimination | The •OH radical adds to the thiocarbonyl (C=S) group, forming an intermediate which then undergoes further reaction. | Thermodynamically preferred tandfonline.com |

Degradation Pathways and Metabolite Formation

This compound can undergo degradation, leading to the formation of other chemical species. This is particularly relevant in materials where it is used as an additive.

Formation of Isothiocyanates

A known degradation pathway for this compound involves its decomposition into ethyl isothiocyanate. researchgate.netnih.govebi.ac.uk This process has been observed in materials such as chloroprene (B89495) rubber, where this compound is used as a chemical accelerator. researchgate.netnih.gov Studies have shown that patch-test preparations containing diethylthiourea emit ethyl isothiocyanate, confirming this degradation route. nih.gov Ethyl isothiocyanate is considered both a degradation product and a potential metabolite of this compound. researchgate.net

| Parent Compound | Degradation Product | Context |

|---|---|---|

| This compound | Ethyl isothiocyanate | Observed in chloroprene rubber products and patch-test preparations researchgate.netnih.gov |

Role of Isothiocyanates as Prehaptens

This compound (DETU) is recognized as a prehapten, a substance that becomes a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein—after metabolic activation or chemical transformation. researchgate.netnih.gov The primary mechanism through which DETU acts as a prehapten involves its degradation to ethyl isothiocyanate (EITC). researchgate.netnih.govnih.gov

Thiourea compounds, including DETU, are generally not considered to be strong haptens themselves. nih.govebi.ac.uk However, they are frequently implicated in cases of allergic contact dermatitis, particularly from exposure to chloroprene rubber products where they are used as vulcanization accelerators. researchgate.netnih.govebi.ac.uk Research has shown that DETU can decompose to the highly sensitizing EITC when subjected to body temperature upon skin contact. researchgate.netnih.govebi.ac.uk This transformation is significant because isothiocyanates are generally strong or even extreme sensitizers. researchgate.netresearchgate.net

The process of DETU degradation to EITC has been observed not only in chloroprene rubber products but also in patch-test preparations used for allergy testing. researchgate.netresearchgate.net Studies have demonstrated that at body temperature (around 35-37°C), EITC is emitted from materials containing DETU. researchgate.netnih.govnih.gov This finding supports the hypothesis that EITC is the actual culprit behind the allergic contact dermatitis attributed to DETU. researchgate.netnih.gov

The sensitization potencies of DETU and its degradation product EITC have been evaluated using the murine local lymph node assay (LLNA). In these studies, EITC was identified as an extreme sensitizer (B1316253), while DETU itself is considered a weaker sensitizing agent. researchgate.netnih.govnih.gov This disparity in sensitizing power underscores the importance of the conversion of DETU to EITC in the development of contact allergy.

The reaction pathway involves the breakdown of the thiourea structure. While the detailed mechanism in a biological context is complex, the fundamental chemical transformation is the elimination of a molecule of amine to form the isothiocyanate. This process highlights the role of isothiocyanates as the ultimate haptens in contact allergy to thiourea compounds. researchgate.net

Furthermore, isothiocyanates like EITC are electrophilic compounds that can readily react with nucleophilic residues in skin proteins, such as cysteine and lysine (B10760008), to form stable adducts. nih.govnih.gov The formation of these hapten-protein complexes is a critical step in the induction of an immune response. nih.gov It has been suggested that the initial reaction may occur with cysteine residues, followed by the formation of more stable lysine adducts, which are then recognized by the immune system, leading to sensitization. nih.govnih.gov

Coordination Chemistry and Complex Compound Formation of N,n Diethylthiourea

Ligand Binding Modes and Donor Atom Preferences

Sulfur-Donor Coordination in Metal Complexes

The most prevalent coordination mode of N,N'-diethylthiourea involves the sulfur atom. scielo.org.za This preference is attributed to the soft nature of the sulfur atom, which, according to the Hard and Soft Acids and Bases (HSAB) theory, readily bonds with soft metal ions. researchgate.net In numerous documented complexes, the detu ligand acts as a monodentate S-donor. iucr.org

Examples of this coordination behavior are observed in complexes with various transition metals. For instance, in complexes with zinc(II), cadmium(II), and mercury(II) halides, this compound consistently coordinates through its sulfur atom. osti.gov Similarly, in the rhodium(I) complex, [RhCl(C8H12)(C5H12N2S)], the detu ligand is S-donor monodentate. iucr.org The formation of a bond between the metal center and the sulfur atom is often evidenced by a shift in the C=S stretching frequency in the infrared spectra of the complexes compared to the free ligand. researchgate.net

In the solid state, the geometry of these complexes can be influenced by intramolecular hydrogen bonding. For example, in dichloridobis(N,N′-diethylthiourea-κS)mercury(II), intramolecular N—H⋯Cl hydrogen bonds play a significant role in determining the shape of the molecules. iucr.org

Ambidentate Nature with Sulfur and Nitrogen Donor Atoms

While sulfur-only coordination is common, this compound is recognized as an ambidentate ligand, possessing both sulfur and nitrogen atoms as potential donor sites. researchgate.netresearchgate.net The involvement of the nitrogen atoms in coordination, in addition to the primary sulfur ligation, can lead to more complex structures and bonding arrangements.

In some instances, the ligand can act as a bidentate chelating agent, coordinating through both sulfur and nitrogen atoms to form stable chelate rings. semanticscholar.org This mode of coordination has been proposed for certain transition metal complexes, with infrared spectroscopy indicating coordination through both nitrogen and sulfur atoms, as evidenced by shifts in the C=N and C=S bond frequencies. uobasrah.edu.iq The flexibility of the thiourea (B124793) backbone allows for this dual coordination, enabling the formation of a variety of complex geometries. uobasrah.edu.iq

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance.

Transition Metal Complexes of this compound

Complexes of cadmium(II) with this compound have been synthesized and structurally characterized. These complexes often feature a 1:2 stoichiometry of metal to ligand, forming molecular complexes with the general formula [Cd(detu)₂X₂], where X is a halide. semanticscholar.org The coordination geometry around the cadmium(II) center in these compounds is typically a distorted tetrahedral arrangement. osti.govsemanticscholar.org

The synthesis of these complexes can be carried out by reacting a cadmium(II) salt, such as cadmium(II) bromide or cadmium(II) chloride, with this compound in a solvent like methanol (B129727). researchgate.netsemanticscholar.org For example, the reaction of cadmium(II) chloride with detu in a 1:2 molar ratio yields an ionic complex. researchgate.net The formation of the Cd-S bond is confirmed by a shift to a smaller wavenumber of the C=S band in the FTIR spectrum. researchgate.net In the case of [Cd(detu)₄(SO₄)], the cadmium atom is coordinated to four sulfur atoms from the detu ligands and two oxygen atoms from the sulfate (B86663) ligand, resulting in a pseudo-octahedral geometry. researchgate.net

Table 1: Synthesis and Properties of Selected Cadmium(II)-detu Complexes

| Compound | Synthesis Method | Solvent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| [Cd(detu)₂Br₂] | Ultrasonic irradiation of CdBr₂ and detu (1:2) | Methanol | - | 93-94 | semanticscholar.org |

| Cd-detu ionic complex | Direct reaction of CdCl₂·H₂O and detu (1:2) | Methanol | 51.8% | 105-108 | researchgate.net |

| [Cd(detu)₄SO₄] | Reaction of CdSO₄·8/3H₂O and detu | Methanol | 30% | 171-172 | researchgate.net |

Cobalt(II) also forms well-defined complexes with this compound. The synthesis of cobalt(II)-detu complexes often involves the direct reaction of a cobalt(II) salt with the ligand. For instance, reacting cobalt(II) chloride with detu in a 2:4 ratio in acetone (B3395972) produces an ionic complex. researchgate.net

The resulting cobalt(II) complexes typically exhibit a tetrahedral coordination geometry. In the monoclinic form of dichlorobis(this compound)cobalt(II), [CoCl₂(detu)₂], the cobalt ion is in a distorted tetrahedral environment, coordinated to two sulfur atoms from the detu ligands and two chloride ions. tandfonline.com The solid-state structure of this complex is stabilized by hydrogen bonds. tandfonline.com Spectroscopic evidence, such as shifts in the C=S stretching frequency in the IR spectrum, confirms the coordination of the sulfur atom to the cobalt(II) center. researchgate.net

Table 2: Synthesis and Properties of Selected Cobalt(II)-detu Complexes

| Compound | Synthesis Method | Solvent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Co-detu ionic complex | Direct reaction of CoCl₂·6H₂O and detu (2:4) | Acetone | 59.8% | 122-125 | researchgate.net |

| [CoCl₂(detu)₂] (monoclinic) | Synthesis method not detailed | Not specified | - | - | tandfonline.com |

Copper(II) Complexes: Synthesis and Coordination Patterns

The synthesis of copper(II) complexes with this compound (detu) often involves the reaction of a copper(II) salt, such as copper(II) chloride dihydrate, with the ligand in a suitable solvent. scielo.org.zaisca.me The resulting complexes can exhibit various coordination geometries and structures, influenced by the reaction conditions and the presence of other ligands.

A notable example is the cyano-bridged heterometallic complex, [Cu(detu)₄Ni(CN)₄]·2H₂O. scielo.org.zaajol.info This complex is synthesized from copper(II) chloride dihydrate, this compound, and potassium tetracyanonickelate(II). scielo.org.za In this compound, the copper atom is six-coordinated, displaying an octahedral geometry. scielo.org.za The coordination sphere around the copper(II) ion is comprised of four this compound ligands and two bridging cyano groups, which link to the nickel atoms. scielo.org.zaajol.info The this compound ligands act as monodentate donors, coordinating to the copper atom through their sulfur atoms. scielo.org.za This arrangement results in a one-dimensional polymeric structure. scielo.org.za

Another class of copper(II) complexes involves ligands derived from this compound, such as N-furoyl-N′,N′-diethylthiourea and furan-2,5-dicarbonylbis(N,N-diethylthiourea). The reaction of copper(II) acetate (B1210297) with N-furoyl-N′,N′-diethylthiourea yields cis-bis(N-furoyl-N′,N′-diethylthioureato-k²O,S)copper(II). researchgate.net In this complex, two deprotonated ligands chelate the copper(II) ion through their oxygen and sulfur atoms, resulting in a four-coordinate, square-planar geometry. researchgate.net Similarly, dinuclear copper(II) complexes with the formula [Cu₂(L)₂] can be synthesized using ligands like furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L). vnu.edu.vn In these structures, the deprotonated ligand coordinates to the copper ions via the sulfur and oxygen donor atoms of the aroylthiourea moieties. vnu.edu.vn

It is noteworthy that in some reactions involving copper(II) salts and thiourea derivatives, the copper(II) can be reduced to copper(I). uobasrah.edu.iq This reduction is attributed to the thiourea ligand's ability to act as a reducing agent, driven by the high affinity of the sulfur atom for the copper(I) ion. uobasrah.edu.iq

Zinc(II) Complexes: Synthesis and Coordination Patterns

Zinc(II) complexes of this compound (detu) have been synthesized and characterized, revealing a variety of coordination environments. The reaction of zinc(II) halides with this compound yields complexes with the general formula Zn(detu)₂X₂ (where X = Cl, Br, I). osti.govresearchgate.net In these complexes, the this compound ligand coordinates to the zinc(II) ion through its sulfur atom. osti.govresearchgate.net Spectroscopic and conductometric studies suggest a tetrahedral geometry for these species, which is stabilized by intramolecular N-H···X hydrogen bonds. osti.govresearchgate.net

The formation of cyano-bridged heterometallic complexes involving zinc(II) has also been reported. scielo.org.zaajol.info An example is the complex [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, synthesized from zinc(II) chloride, this compound, and potassium tetracyanonickelate(II). scielo.org.za In this structure, the zinc atom is six-coordinated in an octahedral geometry. scielo.org.za The coordination sphere consists of four bridging cyano groups, one this compound ligand, and one water molecule. scielo.org.zaajol.info The this compound ligand is monodentate, binding through its sulfur atom. scielo.org.za The bridging cyano ligands connect the zinc and nickel atoms, forming polymeric layers of |Zn-Ni(CN)₄|∞, with the this compound and aqua ligands attached to the zinc atoms. scielo.org.za

Furthermore, dinuclear zinc(II) complexes can be synthesized using ligands derived from this compound, such as furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L). vnu.edu.vn These complexes, with the general formula [Zn₂(L)₂], are formed by the reaction of the ligand with zinc(II) chloride in the presence of a base. vnu.edu.vn The deprotonated ligand coordinates to the zinc ions through the sulfur and oxygen atoms of the aroylthiourea groups. vnu.edu.vn Additionally, trinuclear heterobimetallic complexes of the type [Zn₂Ln(L)₂(OAc)₃], where Ln is a lanthanide ion, have been synthesized using 2,6-dipicolinoylbis(N,N-diethylthiourea) (H₂L). researchgate.net In these complexes, the terminal acylthiourea sites of the ligand bind to two zinc(II) ions, while the central part coordinates to the lanthanide ion. researchgate.net The zinc(II) ions in these structures exhibit a coordination number of five. researchgate.net

Table 1: Selected Zinc(II) Complexes with this compound and its Derivatives

| Complex Formula | Metal Ion(s) | Coordination Geometry of Zinc(II) | Ligand(s) | Key Structural Features |

|---|---|---|---|---|

| Zn(detu)₂X₂ (X = Cl, Br, I) | Zn(II) | Tetrahedral | This compound | Mononuclear; Intramolecular N-H···X hydrogen bonds |

| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | Zn(II), Ni(II) | Octahedral | This compound, Aqua, Cyano | Cyano-bridged polymeric layers |

| [Zn₂(L)₂] | Zn(II) | Not specified | Furan-2,5-dicarbonylbis(N,N-diethylthiourea) | Dinuclear |

Silver(I) Halide and Nitrite (B80452) Adducts

The coordination chemistry of silver(I) with this compound (detu) reveals the formation of various adducts with halides and nitrite, showcasing the versatility of the ligand. Structural studies have provided detailed geometric data for mononuclear 1:3 adducts of the type [XAg(detu)₃], where X represents chloride, bromide, or iodide. researchgate.net In these complexes, three this compound ligands coordinate to a single silver(I) ion. researchgate.net

In addition to halide adducts, this compound also forms complexes with other silver(I) salts. For instance, a 1:1 adduct with silver(I) thiocyanate (B1210189) has been synthesized and structurally characterized, revealing a polymeric structure. rsc.org

While specific details on silver(I) nitrite adducts with this compound are not extensively documented in the provided search results, the broader context of silver(I) complexation with thiourea derivatives suggests that such interactions are plausible. The ability of this compound to form stable complexes with a range of silver(I) salts highlights its role as a versatile ligand in coordination chemistry.

Palladium(II) Complexes

Palladium(II) complexes containing this compound and its derivatives have been synthesized and characterized, often revealing square-planar coordination geometries. The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), with the thiourea ligand. ajol.inforesearchgate.net

For instance, palladium(II) complexes with the general formula [Pd(L)₄]Cl₂, where L can be a substituted thiourea, are prepared by reacting K₂[PdCl₄] with the corresponding thione. researchgate.net In these complexes, the thiourea ligand coordinates to the palladium(II) center through the sulfur atom. researchgate.net

The synthesis of palladium(II) iodide complexes with the general formula [Pd(L)₄]I₂ involves reacting K₂[PdCl₄] with the thioamide ligand, followed by the addition of potassium iodide. ajol.info Similarly, palladium(II) cyanide complexes of the type PdL₂(CN)₂ can be prepared by reacting K₂[PdCl₄] with potassium cyanide and the thioamide in a 1:2:2 molar ratio.

Furthermore, palladium(II) complexes with N-benzoyl-N',N'-diethylthiourea have been synthesized and studied. researchgate.net These complexes often exhibit a four-coordinate, square-planar geometry and are typically diamagnetic. researchgate.net The complexation of (N-pentanoylthioreido)-N'-propanoic acid with palladium(II) chloride in acetonitrile (B52724) also yields a palladium(II) thiourea complex. ajbasweb.com

Rhodium(I) Complexes and Their Coordination Geometries

Rhodium(I) complexes incorporating this compound have been synthesized and structurally elucidated, revealing specific coordination patterns. A notable example is the complex [RhCl(C₈H₁₂)(C₅H₁₂N₂S)], where C₈H₁₂ is 1,5-cyclooctadiene (B75094) (COD). iucr.orgnih.gov This complex is prepared by reacting the rhodium(I) dimer, [Rh(COD)(µ-Cl)]₂, with this compound in a dichloromethane (B109758) solution at room temperature. iucr.org

In this rhodium(I) complex, the this compound ligand acts as a monodentate S-donor, coordinating to the rhodium center through its sulfur atom. iucr.orgnih.gov The coordination sphere of the rhodium(I) ion is completed by a chloride atom and the 1,5-cyclooctadiene ligand, which interacts with the metal through the π-electrons of its double bonds. iucr.orgnih.gov

The resulting coordination geometry around the rhodium atom is a distorted square-planar arrangement. iucr.orgnih.goviucr.org This is evidenced by the bond angles around the rhodium center. nih.gov The Rh-S bond length is comparable to those found in similar rhodium(I) complexes with thiourea ligands. nih.gov The conformation of the this compound ligand is stabilized by an intramolecular N-H···Cl hydrogen bond. nih.gov Additionally, a weak intermolecular N-H···Cl interaction links the molecules in the crystal lattice. nih.gov

Table 2: Crystallographic and Coordination Data for [RhCl(C₈H₁₂)(C₅H₁₂N₂S)]

| Parameter | Value |

|---|---|

| Formula | [RhCl(C₈H₁₂)(C₅H₁₂N₂S)] |

| Coordination Geometry | Distorted Square-Planar |

| Ligands | This compound, 1,5-cyclooctadiene, Chloride |

| This compound Coordination | Monodentate S-donor |

| Rh-S Bond Length | 2.403 (1) Å nih.gov |

Nickel(II) Complexes and Bridged Structures

Nickel(II) forms a variety of complexes with this compound (detu), exhibiting different stereochemistries, including octahedral, square-planar, and tetrahedral geometries. cdnsciencepub.comresearchgate.net The specific geometry is influenced by the counter-ions and the stoichiometry of the reactants.

For example, hexakis(this compound)nickel(II) perchlorate, Ni(detu)₆₂, displays an octahedral coordination around the nickel(II) ion. cdnsciencepub.com In contrast, some nickel(II) complexes with substituted thioureas can adopt square-planar or tetrahedral arrangements. cdnsciencepub.comresearchgate.net

The formation of bridged structures is also a feature of nickel(II)-thiourea chemistry. While not explicitly detailed for this compound in the provided search results, cyano-bridged heterometallic complexes containing nickel have been synthesized with this ligand. scielo.org.zaajol.info In the complex [Cu(detu)₄Ni(CN)₄]·2H₂O, the nickel atom is part of a tetracyanonickelate(II) unit that bridges to copper(II) ions. scielo.org.zaajol.info The nickel atom in this structure exhibits a square-planar geometry, being coordinated to the nitrogen atoms of the cyano groups. scielo.org.za Similarly, in [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, the nickel atom is in a square-planar environment within the cyano-bridged polymeric layers. scielo.org.za

Furthermore, some nickel(II) complexes with thiourea, [Ni(tu)₂X₂]n (where X = NO₃, ClO₄), are considered to have polymeric structures with bridging thiourea ligands. researchgate.net This suggests the potential for this compound to also form bridged nickel(II) complexes under appropriate conditions.

Manganese(II) Complexes

Manganese(II) complexes with this compound and its derivatives have been synthesized, showcasing the ligand's ability to coordinate with this first-row transition metal. A significant example is a mixed-metal Mn(II)-Gd(III) complex formed through a one-pot reaction involving Mn(CH₃COO)₂·4H₂O, GdCl₃, and the ligand 2,6-dipicolinoylbis(N,N-diethylthiourea) (H₂L). vnu.edu.vn The resulting complex has the chemical composition GdMn₂(L)₃, where the dianionic ligand {L}²⁻ coordinates to both the manganese(II) and gadolinium(III) ions. vnu.edu.vn

In the context of simpler manganese(II) complexes, the reaction of manganese(II) salts with thiourea derivatives can lead to the formation of various coordination compounds. For instance, the synthesis of a nicotinoyl thiourea manganese complex has been reported, where the resulting product had a 1:1 metal-to-ligand ratio. researchgate.net

Additionally, studies on manganese dithiocarbamate (B8719985) complexes, which are structurally related to thiourea complexes, have shown that manganese(II) can be oxidized to manganese(III) in the presence of dioxygen. mdpi.com For example, the reaction of a manganese(II) salt with diethyldithiocarbamate (B1195824) under oxygen-free conditions yields a Mn(II) complex, which can then react with dioxygen to form a Mn(III) species. mdpi.com This reactivity highlights the potential for redox processes in manganese-thiourea chemistry.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Copper(II) chloride dihydrate |

| [Cu(detu)₄Ni(CN)₄]·2H₂O |

| Potassium tetracyanonickelate(II) |

| N-furoyl-N′,N′-diethylthiourea |

| Copper(II) acetate |

| cis-bis(N-furoyl-N′,N′-diethylthioureato-k²O,S)copper(II) |

| Furan-2,5-dicarbonylbis(N,N-diethylthiourea) |

| [Cu₂(L)₂] |

| Zinc(II) halides |

| Zn(detu)₂X₂ |

| Zinc(II) chloride |

| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O |

| [Zn₂(L)₂] |

| 2,6-dipicolinoylbis(N,N-diethylthiourea) |

| [Zn₂Ln(L)₂(OAc)₃] |

| Silver(I) halides |

| [XAg(detu)₃] |

| Silver(I) thiocyanate |

| Palladium(II) chloride |

| Potassium tetrachloropalladate(II) |

| [Pd(L)₄]Cl₂ |

| [Pd(L)₄]I₂ |

| Potassium iodide |

| PdL₂(CN)₂ |

| Potassium cyanide |

| N-benzoyl-N',N'-diethylthiourea |

| (N-pentanoylthioreido)-N'-propanoic acid |

| [RhCl(C₈H₁₂)(C₅H₁₂N₂S)] |

| 1,5-cyclooctadiene |

| [Rh(COD)(µ-Cl)]₂ |

| Dichloromethane |

| Nickel(II) perchlorate |

| Ni(detu)₆₂ |

| [Ni(tu)₂X₂]n |

| Mn(CH₃COO)₂·4H₂O |

| GdCl₃ |

| GdMn₂(L)₃ |

| Nicotinoyl thiourea |

Chromium(III) Complexes

Research has demonstrated the formation of octahedral complexes between Chromium(III) and this compound. One such study reported the synthesis of compounds with the general formula CrL₃Cl₃, where L represents this compound. cdnsciencepub.com In these complexes, the chromium ion is coordinated to three DETU ligands and three chloride ions, resulting in an octahedral geometry. cdnsciencepub.com The formation of the Cr-S bond is a point of particular interest in the study of these compounds. cdnsciencepub.com

Cyano-Bridged Hetero-Metallic Polymeric Complexes

The cyano ligand (CN⁻) is adept at forming bridges between different metal centers (M-CN-M'), leading to the creation of various cyano-bridged transition metal complexes. scielo.org.za Square-planar tetracyanometallate(II) ions, such as [M(CN)₄]²⁻ where M can be Ni, Pd, or Pt, are frequently used as foundational units for constructing these intricate structures. scielo.org.za this compound can be incorporated as a terminal ligand in these systems, binding to one of the metal centers.

A notable example of a copper-nickel cyano-bridged system is the complex with the molecular formula [Cu(detu)₄Ni(CN)₄]·2H₂O. scielo.org.zaresearchgate.net In this compound, the nickel atom is coordinated by the carbon atoms of four cyano ligands, adopting a square planar geometry. scielo.org.zaajol.info The copper atom, in contrast, exhibits a six-coordinate octahedral geometry. scielo.org.za Its coordination sphere is composed of four this compound (detu) ligands and two nitrogen atoms from bridging cyano groups, resulting in a one-dimensional polymeric chain. scielo.org.za The DETU ligand acts as a monodentate S-donor in this complex. scielo.org.za

Table 1: Structural Details of the Copper-Nickel Cyano-Bridged Complex

| Feature | Description |

| Formula | [Cu(detu)₄Ni(CN)₄]·2H₂O |

| Nickel (Ni) Geometry | Square Planar |

| Copper (Cu) Geometry | Octahedral |

| Structure Type | One-dimensional polymeric |

| DETU Bonding Mode | Monodentate (via Sulfur) |

| Bridging Ligand | Cyano (CN⁻) |

A similar cyano-bridged system has been synthesized using zinc and nickel, with the formula [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O. scielo.org.zaresearchgate.net The structure of this complex consists of polymeric layers of |Zn-Ni(CN)₄|∞. scielo.org.zaajol.info The zinc atom is six-coordinated in an octahedral geometry, bound to four bridging cyano groups, one this compound ligand, and one water molecule. scielo.org.zaajol.info The nickel atom maintains its square planar geometry, coordinated to the carbon atoms of the cyano groups. scielo.org.zaresearchgate.net The DETU and aqua ligands are positioned above and below the polymeric layers. scielo.org.za

Table 2: Structural Details of the Zinc-Nickel Cyano-Bridged Complex

| Feature | Description |

| Formula | [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O |

| Nickel (Ni) Geometry | Square Planar |

| Zinc (Zn) Geometry | Octahedral |

| Structure Type | Polymeric layers |

| DETU Bonding Mode | Monodentate (via Sulfur) |

| Bridging Ligand | Cyano (CN⁻) |

A hetero-metallic polymeric complex involving copper and palladium has been synthesized with the formula [Cu(H₂O)₂(detu)₂Pd(CN)₄]∙2H₂O. semanticscholar.orgajol.info In this structure, the palladium atom is four-coordinated with four cyano groups, resulting in a square planar geometry. ajol.infoscispace.com The copper(II) atom is six-coordinated, displaying a distorted octahedral geometry. ajol.infoscispace.com It is bound to two bridging cyano groups, two water molecules, and two this compound ligands. ajol.infoscispace.com

Table 3: Structural Details of the Copper-Palladium Cyano-Bridged Complex

| Feature | Description |

| Formula | [Cu(H₂O)₂(detu)₂Pd(CN)₄]∙2H₂O |

| Palladium (Pd) Geometry | Square Planar |

| Copper (Cu) Geometry | Distorted Octahedral |

| Structure Type | Polymeric |

| DETU Bonding Mode | Monodentate (via Sulfur) |

| Bridging Ligand | Cyano (CN⁻) |

Zinc-Nickel Cyano-Bridged Systems

Dinuclear Metal Complexes with Bis(thiourea) Ligands

Dinuclear complexes can be formed using ligands that contain two thiourea units, known as bis(thiourea) ligands. Furan-2,5-dicarbonylbis(N,N-diethylthiourea) is one such ligand that reacts with transition metal ions like Fe(III), Ni(II), and Cu(II) to form dinuclear metallacyclic complexes. researcher.liferesearchgate.netvnu.edu.vn In these compounds, the deprotonated ligand chelates the metal ions through its sulfur and oxygen donor atoms. researcher.lifevnu.edu.vn For example, a neutral dinuclear copper(II) complex, formulated as [Cu₂(L)₂], is formed where the copper atoms adopt a nearly cis-square-planar environment, coordinated by the (S,O) moieties of the doubly deprotonated aroylbis(thiourea) ligand. researchgate.net

Another type of dinuclear complex involves this compound as a simple monodentate ligand. A binuclear copper(I) complex, [Cu₂I₂(C₂₆H₂₄P₂)₂(C₅H₁₂N₂S)₂], has been characterized where each copper(I) atom has a distorted tetrahedral coordination. iucr.org This geometry is defined by one sulfur atom from an this compound ligand, one iodide ion, and two phosphorus atoms from two different bridging 1,2-bis(diphenylphosphanyl)ethane (dppe) ligands. iucr.org

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes containing thiourea derivatives is an active area of research. Cyclic voltammetry studies on related N-acylthiourea complexes provide insight into the potential redox properties of this compound complexes.

Intramolecular and Intermolecular Interactions within Complexes

Hydrogen Bonding Networks

Hydrogen bonds are a predominant feature in the crystal structures of this compound and its derivatives. In the crystal structure of this compound itself, intermolecular N–H···S hydrogen bonds are the dominant interactions that govern the crystal packing. acs.org

In complexes of this compound, various hydrogen bonding motifs are observed. For instance, in a silver(I) complex containing both triphenylphosphine (B44618) and this compound, the acetate anion is connected to the complex cation via a pair of N—H⋯O hydrogen bonds, forming a distinct R²₂(8) graph-set motif. nih.gov This aggregate is further extended into a chain through a weak C—H⋯O hydrogen bond involving the solvent methanol molecule. nih.gov

N—H···S hydrogen bonds are also commonly observed in related thiourea derivatives, often leading to the formation of centrosymmetric R²₂(8) dimers. researchgate.net In some cases, these N—H···S hydrogen bonds can form infinite zigzag chains. researchgate.net

In a binuclear copper(I) iodide complex with this compound and 1,2-bis(diphenylphosphanyl)ethane (dppe), both intramolecular and intermolecular N—H⋯I hydrogen bonds are present. iucr.orgnih.gov The intermolecular N—H⋯I hydrogen bonds link the complex molecules into layers. iucr.orgnih.gov Similarly, a rhodium(I) complex exhibits a weak intermolecular N—H⋯Cl interaction. iucr.org

The crystal structure of dichlorobis(this compound)zinc(II) is particularly interesting as it contains two crystallographically independent molecules that form different structures—polymeric chains and dimers—both through hydrogen bonding between N-H groups and chlorine atoms. rsc.org

The formation of these hydrogen bonding networks is a key factor in the stabilization of the crystal structures of this compound complexes. akademisains.gov.my

Non-Covalent Interactions and Crystal Packing

Beyond conventional hydrogen bonds, a range of other non-covalent interactions contributes to the stability and organization of the crystal packing in this compound complexes. These interactions include C—H···O contacts, π–π stacking, and other van der Waals forces. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions. researchgate.netiucr.org For N'-Benzoyl-N,N-diethyl-thio-urea, a related compound, Hirshfeld analysis confirms the importance of C—H···O hydrogen bonds in determining the molecular conformation and crystal structure. researchgate.net In aromatic derivatives, π–π stacking interactions are also observed. researchgate.net

In the silver(I) complex with triphenylphosphine and this compound, the combination of hydrogen bonding and phenyl⋯phenyl interactions results in the formation of a two-dimensional network. nih.gov The crystal packing in a rhodium(I) complex is stabilized by van der Waals forces in addition to weak hydrogen bonds. iucr.org

For a dinuclear copper(II) complex derived from a tetraethyl-substituted bis(thiourea), weak C—H···Cl contacts involving both furan (B31954) and ethyl groups help to consolidate the three-dimensional supramolecular architecture. iucr.org The co-crystallized solvent molecules can also play a vital role in the crystal packing through such interactions. iucr.org

Spectroscopic and Structural Elucidation of N,n Diethylthiourea and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR), Far-Infrared (FIR), and Raman techniques, is crucial for identifying functional groups and analyzing the coordination behavior of N,N'-Diethylthiourea.

Infrared (IR) and Far-Infrared (FIR) Spectroscopy for Functional Group Analysis and Ligand Binding

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations are typically observed in the region of 3435-3270 cm⁻¹. scielo.org.za Another significant band is the C=S stretching vibration, which appears around 756 cm⁻¹. scielo.org.za The C-N stretching vibration is also a key diagnostic peak. researchgate.net

Upon coordination to a metal ion, shifts in these vibrational frequencies provide strong evidence of ligand binding. Thioureas can coordinate through either the sulfur or nitrogen atoms. scielo.org.za Coordination through the sulfur atom, which is common, leads to a decrease in the C=S stretching frequency and an increase in the C-N stretching frequency. semanticscholar.orgsemanticscholar.org This is because the C=S bond weakens, and the C-N bond gains more double-bond character. For instance, in some complexes, the ν(C=S) band shifts to lower wavenumbers, indicating the involvement of the sulfur atom in complex formation. semanticscholar.org Conversely, in other complexes, this band has been observed to shift to higher wavenumbers. semanticscholar.org

In complexes of this compound with zinc(II), cadmium(II), and mercury(II) halides, the ligand is bonded to the metal through the sulfur atom. osti.gov This is also the case in palladium(II) complexes. ajol.info The N-H stretching frequency can also be affected by coordination and by hydrogen bonding within the complex. osti.govresearchgate.net In some instances, the N-H stretching vibration bands overlap with O-H stretching bands, complicating the analysis. scielo.org.za

Far-infrared spectroscopy is particularly useful for identifying the metal-ligand stretching vibrations, which occur at lower frequencies. These bands provide direct evidence of the coordination bond between the metal and the sulfur atom of the DETU ligand.

Table 1: Characteristic IR Frequencies (cm⁻¹) for this compound and its Complexes

| Vibration | Free Ligand | Coordinated Ligand | Reference |

|---|---|---|---|

| ν(N-H) | 3435-3270 | Shifted | scielo.org.za |

| ν(C-N) | ~1564 | Increased frequency | scielo.org.zasemanticscholar.org |

| ν(C=S) | ~756 | Decreased or Increased frequency | scielo.org.zasemanticscholar.org |

This table is interactive. Click on the headers to sort.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy complements IR spectroscopy in the structural analysis of this compound and its derivatives. cdnsciencepub.com For metal complexes, Raman spectra can help identify the metal-ligand vibrations and changes in the ligand's vibrational modes upon coordination. osti.gov In cyano-bridged transition metal complexes containing DETU, the sharp and intense ν(C≡N) stretching vibration between 2100 and 2200 cm⁻¹ in both IR and Raman spectra is a key diagnostic tool for characterizing these structures. scielo.org.za For instance, in certain Hofmann-type complexes, the A₁g and B₁g modes resulting from Raman-active ν(C≡N) stretching vibrations shift to higher frequencies in the complex compared to the free cyano salt. scielo.org.za The ν(C=S) stretching vibration is also observable in the Raman spectrum and its shift upon complexation provides information about the coordination mode. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and for studying the effects of coordination and dynamic processes like hindered rotation. rsc.org

Proton (¹H) NMR for Structural Confirmation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound shows characteristic signals for the ethyl and N-H protons. nih.govchemicalbook.com The ethyl group typically displays a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The N-H protons usually appear as a broad signal.

In deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum of this compound shows a signal for the methylene protons at approximately 3.39 ppm and for the methyl protons at around 1.164 ppm. chemicalbook.com Variable-temperature NMR studies have revealed the presence of rotational isomers in solution due to hindered rotation about the C-N bonds. rsc.org At low temperatures, the rotation is slow, and distinct signals for the cis and trans isomers can be observed. rsc.org

Upon coordination to a metal, the chemical shifts of the protons can change, providing insight into the binding site. For example, in complexes where DETU coordinates through the sulfur atom, changes in the chemical shifts of the N-H and ethyl protons are observed. mdpi.com In some aroylbis(N,N-diethylthiourea) complexes, the presence of two separate sets of signals for the two ethyl groups in the ¹H NMR spectrum indicates hindered rotation around the C(S)-NEt₂ bond. researchgate.net

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. nih.goviarc.fr The spectrum shows distinct signals for the thiocarbonyl (C=S) carbon and the carbons of the ethyl groups (-CH₂ and -CH₃).

In a derivative, furan-2,5-dicarbonylbis(N,N-diethylthiourea), the C=S carbon gives a signal at 153.1 ppm, the methylene carbons at 47.9 ppm, and the methyl carbons at 13.4 and 11.4 ppm in CDCl₃. The presence of two signals for the methyl carbons, similar to the proton NMR, suggests hindered rotation. The chemical shift of the C=S carbon is particularly sensitive to the electronic environment and can shift significantly upon coordination to a metal.

Table 2: ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=S | 153.1 | |

| -CH₂ | 47.9 | |

| -CH₃ | 13.4, 11.4 | |

| C=O | 177.8 | |

| Furan (B31954) | 147.6, 118.2 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)